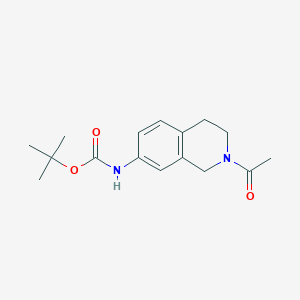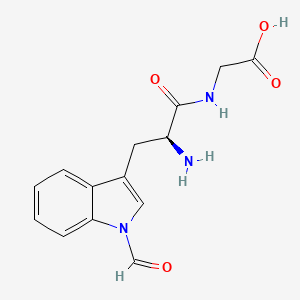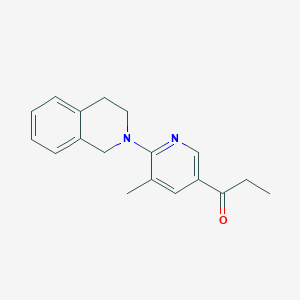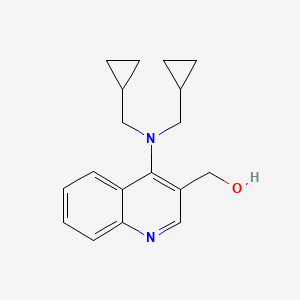
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to an isoquinolinone core. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride typically involves the following steps:
Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction. This involves the reaction of a piperidine derivative with the isoquinolinone core under basic conditions.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the free base form of the compound to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or the isoquinolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets. The piperidine ring and isoquinolinone core can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one: The free base form of the compound.
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one acetate: An acetate salt form.
2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one sulfate: A sulfate salt form.
Uniqueness
The hydrochloride salt form of 2-(Piperidin-3-ylmethyl)isoquinolin-1(2H)-one is unique due to its enhanced solubility in water, which makes it more suitable for biological and medicinal applications. Additionally, the specific structure of the compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C15H19ClN2O |
|---|---|
分子量 |
278.78 g/mol |
IUPAC名 |
2-(piperidin-3-ylmethyl)isoquinolin-1-one;hydrochloride |
InChI |
InChI=1S/C15H18N2O.ClH/c18-15-14-6-2-1-5-13(14)7-9-17(15)11-12-4-3-8-16-10-12;/h1-2,5-7,9,12,16H,3-4,8,10-11H2;1H |
InChIキー |
VFVNCEGFKKXLQC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)CN2C=CC3=CC=CC=C3C2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)


![[(1-amino-2-quinolin-8-yloxyethylidene)amino] (E)-but-2-enoate](/img/structure/B11840821.png)







![3-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-2-methylquinazolin-4-one](/img/structure/B11840873.png)

